Pyridine-2-aldoxime

Catalog No.
S574316
CAS No.
873-69-8
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2-aldoxime

CAS Number

873-69-8

Product Name

Pyridine-2-aldoxime

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+

InChI Key

MTFJSAGADRTKCI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C=NO

Synonyms

2-pyridinaldoxime, 2-pyridinealdoxime, 2-pyridinecarboxaldehyde oxime, pyridine-2-aldoxime, pyridine-2-aldoxime chloride, pyridine-2-aldoxime dimethanesulfonate, pyridine-2-aldoxime hydrochloride

Canonical SMILES

C1=CC=NC(=C1)C=NO

The exact mass of the compound Pyridine-2-aldoxime is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine-2-aldoxime, also known as 2-pyridinealdoxime, is an organic compound with the molecular formula C6_6H6_6N2_2O. It features a pyridine ring substituted with an aldoxime functional group. This compound is notable for its ability to form colored complexes with metal ions, particularly ferrous and ferric ions, which exhibit distinct color changes depending on the pH of the solution. These properties make pyridine-2-aldoxime an important ligand in coordination chemistry .

, particularly those involving metal complexes. One significant reaction involves its interaction with trimethylborane, leading to the formation of crystalline oximates at elevated temperatures . Additionally, it reacts with transition metals such as cobalt and zinc, forming complex structures that exhibit unique coordination geometries . The complexation reactions are often characterized by rapid kinetics and involve multiple stages of interaction.

Pyridine-2-aldoxime can be synthesized through several methods:

  • Oxidation of 2-Picoline: The reaction of 2-picoline with hydroxylamine hydrochloride in the presence of a base leads to the formation of pyridine-2-aldoxime.
  • Reactions with Aldehydes: Pyridine-2-carbaldehyde can be converted into its oxime through treatment with hydroxylamine under acidic or neutral conditions .
  • Metal Complex Formation: Synthesis can also occur through direct reactions involving metal salts and pyridine-2-aldoxime, yielding various metal complexes that can be isolated and characterized .

Pyridine-2-aldoxime finds applications across several fields:

  • Coordination Chemistry: Used as a ligand in the formation of metal complexes for analytical chemistry.
  • Pharmaceuticals: Investigated for its potential use as an antidote against organophosphate poisoning.
  • Material Science: Employed in the development of photoluminescent materials due to its ability to form stable complexes with transition metals .

Studies on pyridine-2-aldoxime have focused on its interactions with various metal ions, revealing insights into its coordination behavior. For example, its complexation with zinc(II) benzoate has been characterized spectroscopically, showing distinct structural arrangements depending on the ligands involved. The photoluminescence properties of these complexes have also been explored, indicating potential applications in optoelectronics .

Pyridine-2-aldoxime shares structural similarities with other oximes and pyridine derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Pyridine-3-aldoximeSimilar oxime structure but substituted at position 3Different coordination properties
Pyridine-4-aldoximeOxime group at position 4 on the pyridine ringVaries in biological activity
Benzaldehyde oximeAldehyde-derived oxime without a nitrogen heterocycleLacks the unique coordination behavior
Acetophenone oximeAromatic ketone-derived oximeDifferent reactivity and stability

Pyridine-2-aldoxime is unique due to its specific coordination capabilities and biological activity as an antidote for organophosphate poisoning, distinguishing it from other similar compounds.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types